Methyl 3-(dimethylamino)-4-formamidobenzoate
CAS No.: 1314987-27-3
Cat. No.: VC0164972
Molecular Formula: C11H14N2O3
Molecular Weight: 222.244
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1314987-27-3 |
|---|---|
| Molecular Formula | C11H14N2O3 |
| Molecular Weight | 222.244 |
| IUPAC Name | methyl 3-(dimethylamino)-4-formamidobenzoate |
| Standard InChI | InChI=1S/C11H14N2O3/c1-13(2)10-6-8(11(15)16-3)4-5-9(10)12-7-14/h4-7H,1-3H3,(H,12,14) |
| Standard InChI Key | RDJBWNFNJZBHQJ-UHFFFAOYSA-N |
| SMILES | CN(C)C1=C(C=CC(=C1)C(=O)OC)NC=O |
Introduction
Methyl 3-(dimethylamino)-4-formamidobenzoate is a chemical compound with the CAS number 1314987-27-3. It is characterized by its molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is part of a broader class of organic molecules that include both ester and amide functionalities, which are crucial in various chemical and biological applications.
Availability and Status
Methyl 3-(dimethylamino)-4-formamidobenzoate is currently listed as a discontinued product by some suppliers, such as CymitQuimica . This indicates that it may not be readily available for purchase or research purposes without special inquiry.
Synthesis and Applications
While specific synthesis methods for Methyl 3-(dimethylamino)-4-formamidobenzoate are not widely detailed in the available literature, compounds with similar structures often involve formylation and esterification reactions. These reactions typically require the use of formic acid or formic acid derivatives and appropriate esterification catalysts.
In broader contexts, compounds with formamido and dimethylamino functionalities are often explored for their potential biological activities, such as antimicrobial or anticancer properties, although specific studies on Methyl 3-(dimethylamino)-4-formamidobenzoate are not readily available .
Research Findings and Future Directions
Given the limited availability of specific research findings on Methyl 3-(dimethylamino)-4-formamidobenzoate, future studies could focus on its synthesis, characterization, and potential applications in pharmaceutical or chemical industries. The compound's structure suggests it might be useful in developing new drugs or chemical intermediates, particularly where formamido and dimethylamino groups are beneficial.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume